molecular formula C7H14ClN B2949721 Dimethyl(pent-4-yn-1-yl)amine hydrochloride CAS No. 56850-01-2

Dimethyl(pent-4-yn-1-yl)amine hydrochloride

Cat. No.: B2949721
CAS No.: 56850-01-2
M. Wt: 147.65
InChI Key: FOIGWWJMBTZPKE-UHFFFAOYSA-N
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Description

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClN. It is a derivative of pentynylamine, characterized by the presence of a dimethylamino group attached to a pentynyl chain. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(pent-4-yn-1-yl)amine hydrochloride typically involves the reaction of pent-4-yn-1-amine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pent-4-yn-1-amine+Dimethylamine+Hydrochloric acidDimethyl(pent-4-yn-1-yl)amine hydrochloride\text{Pent-4-yn-1-amine} + \text{Dimethylamine} + \text{Hydrochloric acid} \rightarrow \text{this compound} Pent-4-yn-1-amine+Dimethylamine+Hydrochloric acid→Dimethyl(pent-4-yn-1-yl)amine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(pent-4-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Dimethyl(pent-4-yn-1-yl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(pent-4-yn-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes or receptors. This modulation can result in various biological effects, depending on the context of its use .

Comparison with Similar Compounds

    Pent-4-yn-1-amine: A precursor in the synthesis of dimethyl(pent-4-yn-1-yl)amine hydrochloride.

    Dimethylamine: Another precursor used in the synthesis.

    N,N-Dimethylpent-4-yn-1-amine: A closely related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of a pentynyl chain and a dimethylamino group makes it a versatile compound in various applications .

Properties

IUPAC Name

N,N-dimethylpent-4-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-4-5-6-7-8(2)3;/h1H,5-7H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIGWWJMBTZPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56850-01-2
Record name dimethyl(pent-4-yn-1-yl)amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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